

Lomibuvir Demonstrates Antiviral Activity Against Chikungunya Virus in Preclinical Studies

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lomibuvir*

Cat. No.: *B1139286*

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PUNE, India – Researchers have identified **Lomibuvir**, a known inhibitor of the hepatitis C virus (HCV) polymerase, as a potential therapeutic agent against the Chikungunya virus (CHIKV), a mosquito-borne virus that causes debilitating joint pain. An in vitro study titled "Drug repurposing approach against chikungunya virus: an in vitro and in silico study" has confirmed that **Lomibuvir** exhibits antiviral activity against CHIKV in post-infection treatment of Vero CCL-81 cells.^{[1][2]} This finding opens a new avenue for the development of much-needed antiviral therapies for Chikungunya fever, for which no specific treatment is currently available.

The study, which screened fourteen FDA-approved drugs for their anti-CHIKV potential, identified nine compounds, including **Lomibuvir**, that showed inhibitory effects.^{[1][2]} **Lomibuvir** was found to be effective when administered to the cells after they had been infected with the virus.^[1] While the study qualitatively confirmed this activity, specific quantitative data on the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) for **Lomibuvir** against Chikungunya virus were not detailed in the available research.

Comparative Analysis of Anti-Chikungunya Compounds

The same drug repurposing study identified several other compounds with anti-CHIKV activity, offering a basis for comparison. Temsirolimus, 2-fluoroadenine, and doxorubicin were effective

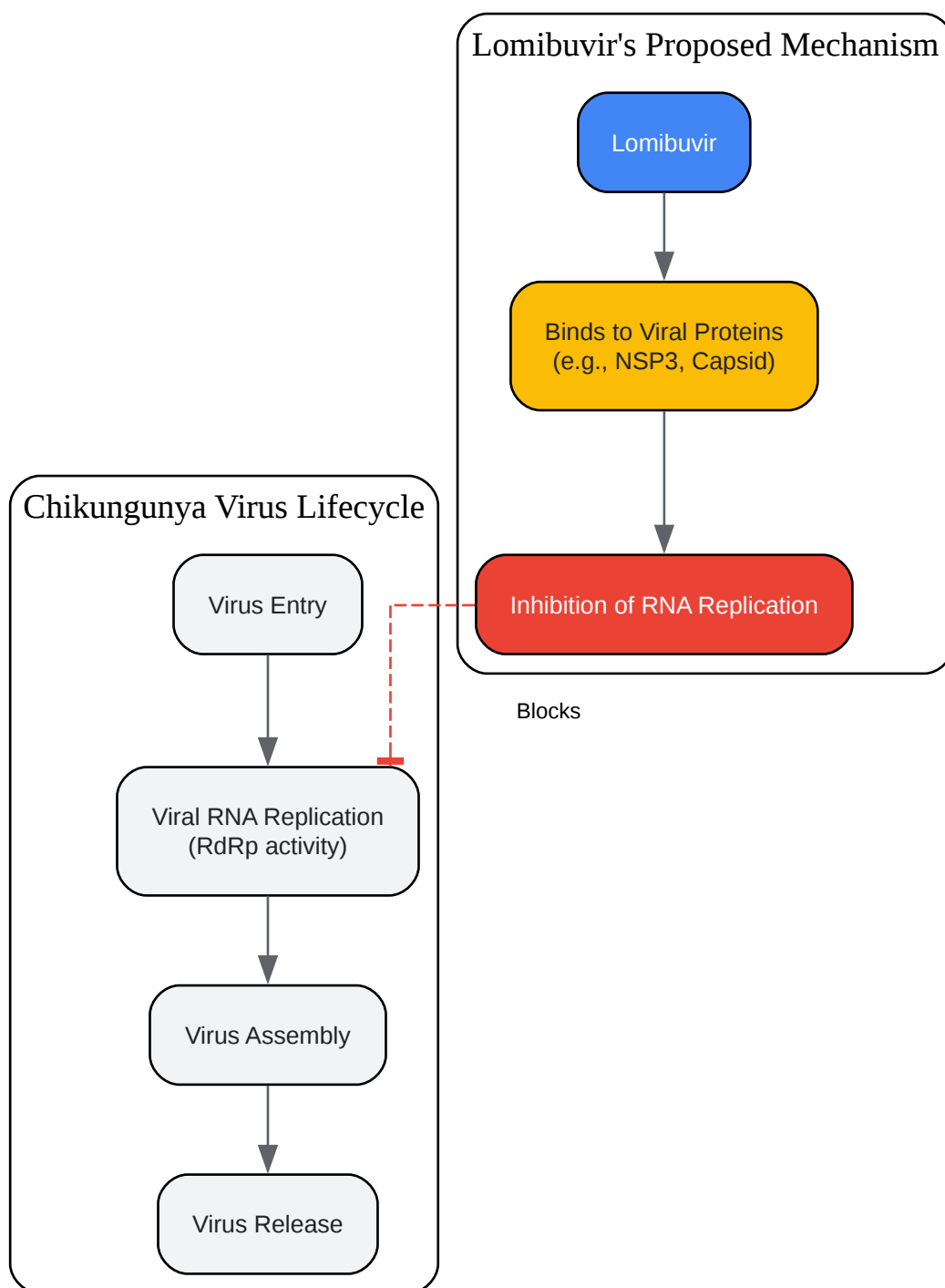
in both pre- and post-infection scenarios.[1] Felbinac and metyrapone were effective as a pre-treatment, while emetine and resveratrol, alongside **Lomibuvir**, demonstrated efficacy in a post-infection setting.[1]

Compound	Therapeutic Condition	Primary Finding
Lomibuvir	Post-treatment	Inhibitory activity against CHIKV demonstrated.[1]
Temsirolimus	Pre- and Post-treatment	Showed inhibitory activity against CHIKV.
2-fluoroadenine	Pre- and Post-treatment	Exhibited inhibitory effects against CHIKV.[1]
Doxorubicin	Pre- and Post-treatment	Displayed inhibitory activity against CHIKV.[1]
Felbinac	Pre-treatment	Found to be effective against CHIKV.
Metyrapone	Pre-treatment	Showed efficacy against CHIKV.
Emetine	Post-treatment	Demonstrated inhibitory activity against CHIKV.
Resveratrol	Post-treatment	Exhibited inhibitory effects against CHIKV.
Enalaprilat	Post-treatment	Showed inhibitory activity against CHIKV.

Mechanism of Action: A Look into **Lomibuvir**'s Antiviral Strategy

Lomibuvir is a non-nucleoside inhibitor that targets the RNA-dependent RNA polymerase (RdRp) of HCV. It binds to an allosteric site on the enzyme, inducing a conformational change that ultimately halts viral RNA replication. The in silico molecular docking studies performed in the research suggest that **Lomibuvir** can bind to several of the Chikungunya virus's structural

and non-structural proteins, including the non-structural protein 3 (NSP3) and the capsid protein, with high binding energy.[1] This suggests a potential mechanism of action against CHIKV that involves the disruption of viral replication machinery.



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Proposed mechanism of **Lomibuvir** against Chikungunya virus.

Experimental Protocols

The confirmation of **Lomibuvir**'s anti-CHIKV activity was based on a series of robust in vitro assays. The methodologies employed are detailed below for researchers seeking to replicate or build upon these findings.

Cell Culture and Virus

- Cell Line: Vero CCL-81 cells were used for all antiviral assays.
- Virus: A Chikungunya virus strain was used to infect the cell monolayers.

Cytotoxicity Assay

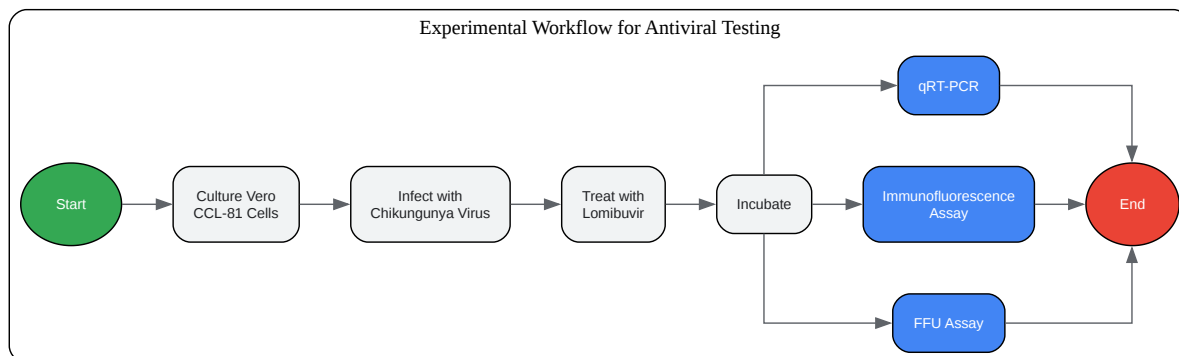
To determine the non-toxic concentrations of the compounds, a cytotoxicity assay was performed. The concentration at which the drugs showed $\geq 90\%$ cell viability was used for the antiviral evaluations.^[2]

Antiviral Assays

The antiviral activity was evaluated under pre-treatment, co-treatment, and post-treatment conditions.^[2]

- Focus-Forming Unit (FFU) Assay: This assay was used to quantify the amount of infectious virus particles produced after treatment with the compounds.
 - Vero CCL-81 cells were seeded in 24-well plates.
 - For post-treatment, confluent cell monolayers were infected with CHIKV at a Multiplicity of Infection (MOI) of 0.01.
 - After a 1-hour incubation, the virus inoculum was removed, and the cells were washed.
 - Different concentrations of **Lomibuvir** (or other test compounds) were added to the wells.
 - The plates were incubated for 24 hours.

- The culture supernatants were collected to determine the viral titer by counting the number of fluorescent foci.
- Immunofluorescence Assay (IFA): This assay was used to visualize the presence of viral antigens within the infected cells.
 - Vero CCL-81 cells were grown on coverslips in 24-well plates.
 - Confluent monolayers were infected with CHIKV (MOI 0.01).
 - Post-infection, the cells were treated with different concentrations of the drugs and incubated for 12 hours.
 - The cells were then fixed, permeabilized, and stained with a primary antibody against CHIKV and a fluorescently labeled secondary antibody.
 - The presence of infected cells was observed under a fluorescence microscope.
- Quantitative Real-Time RT-PCR (qRT-PCR): This technique was employed to quantify the viral RNA, providing a measure of viral replication.
 - Total RNA was extracted from the infected and treated cells.
 - A one-step qRT-PCR was performed using primers and probes specific to the Chikungunya virus E1 gene.
 - The viral RNA copy number was calculated based on a standard curve.



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Workflow for in vitro antiviral activity assessment.

Future Directions

The initial findings on **Lomibuvir**'s activity against the Chikungunya virus are promising and warrant further investigation. Future studies should focus on determining the precise EC₅₀ and CC₅₀ values to quantify its potency and therapeutic index. Additionally, exploring the antiviral activity of **Lomibuvir** in different cell lines and in in vivo animal models will be crucial to validate its potential as a clinical candidate for the treatment of Chikungunya fever. The exploration of combination therapies, as suggested by a subsequent study, could also enhance the efficacy of repurposed drugs like **Lomibuvir**.^[3]

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References

- 1. Drug repurposing approach against chikungunya virus: an in vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug repurposing approach against chikungunya virus: an in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Repurposed drugs in combinations exert additive anti-chikungunya virus activity: an in-vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Lomibuvir Demonstrates Antiviral Activity Against Chikungunya Virus in Preclinical Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1139286#confirming-lomibuvir-s-antiviral-activity-against-chikungunya-virus]

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